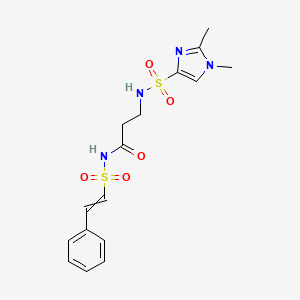
1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C21H21FN4O2 and its molecular weight is 380.423. The purity is usually 95%.
BenchChem offers high-quality 1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-fluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-fluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reactivity
- The compound has been used in synthesizing complex structures involving urea. For example, reactions with 2-cyclohexenones and urea led to the formation of diverse compounds, showcasing its potential in synthetic chemistry (Wendelin & Kern, 1979).
Antioxidant Activity
- Derivatives involving urea structures have been synthesized and evaluated for antioxidant activity. This indicates potential applications in areas requiring antioxidative properties (George, Sabitha, Kumar & Ravi, 2010).
Antifungal Activity
- Urea derivatives have demonstrated antifungal properties, suggesting applications in the development of fungicides or treatments for fungal infections (Mishra, Singh & Wahab, 2000).
Antimicrobial and Cytotoxicity Studies
- Research on urea derivatives has shown promise in antimicrobial activities and cytotoxicity studies, indicating potential use in developing antimicrobial agents and studying cancer cell dynamics (Sridhara et al., 2011).
Conformational Adjustments
- Studies on urea-based assemblies have explored conformational adjustments, highlighting its use in understanding molecular structures and interactions (Phukan & Baruah, 2016).
Anticancer Agents
- Certain urea derivatives have been synthesized and evaluated as potential anticancer agents, showing efficacy in vitro against human adenocarcinoma cells (Gaudreault, Lacroix, Pagé & Joly, 1988).
Synthesis of Novel Series of Acyclic Nucleoside Analogues
- The synthesis of novel acyclic nucleoside analogues using urea derivatives indicates applications in the development of new pharmaceutical compounds (Harnden, Jennings & Parkin, 1990).
Antiviral Activity
- Some urea derivatives have shown antiviral activity, particularly against smallpox vaccine virus, suggesting potential in antiviral drug development (Selivanov et al., 2017).
Orexin-1 Receptor Antagonism
- Research involving urea derivatives has explored their role in modulating orexin-1 receptor, which can have implications in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Cyclodextrin Complexation and Molecular Devices
- Urea-linked cyclodextrins have been studied for their ability to complex with other molecules, offering insights into the development of molecular devices (Lock et al., 2004).
Clastogenicity and SCE Assays
- Nitrosated urea pesticide metabolites and other nitrosamides have been assessed for their activity in clastogenicity and SCE assays, highlighting the utility of urea derivatives in studying genetic and cellular damage (Thust et al., 1980).
Compulsive Food Consumption and Binge Eating
- Research has indicated that urea derivatives can modulate orexin receptors, suggesting potential therapeutic applications for compulsive food consumption and binge eating disorders (Piccoli et al., 2012).
Anion Tuning of Hydrogel Properties
- Urea derivatives have been used to form hydrogels, where the anion identity can tune the physical properties of these gels, useful in materials science and drug delivery systems (Lloyd & Steed, 2011).
Anti-Microbial Activity and Cytotoxicity of Novel Urea Derivatives
- Novel urea derivatives have been synthesized and evaluated for their anti-microbial activity and cytotoxicity, indicating potential in treating infections and cancer (Shankar et al., 2017).
特性
IUPAC Name |
1-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-17-11-5-6-12-18(17)24-21(28)23-13-19-15-9-3-4-10-16(15)20(27)26(25-19)14-7-1-2-8-14/h3-6,9-12,14H,1-2,7-8,13H2,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEGLRBFAUXWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


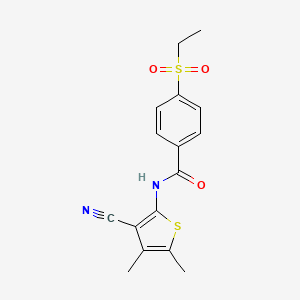
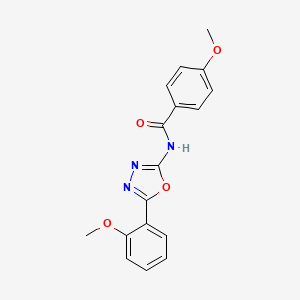
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2614190.png)
![N-[[4-benzyl-5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2614191.png)
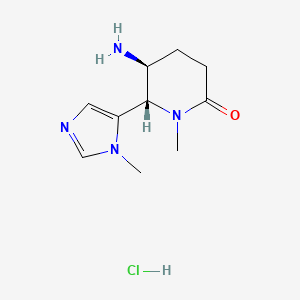
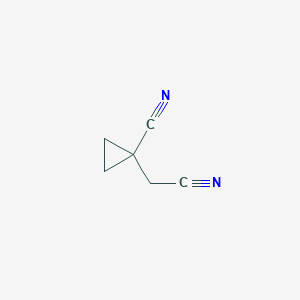
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2614194.png)


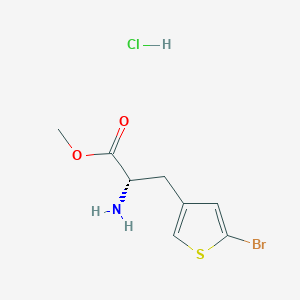
![1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2614201.png)
